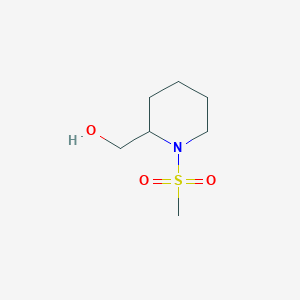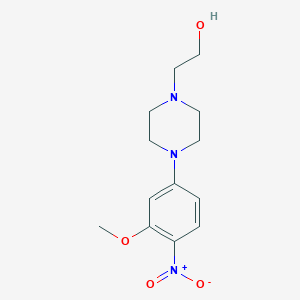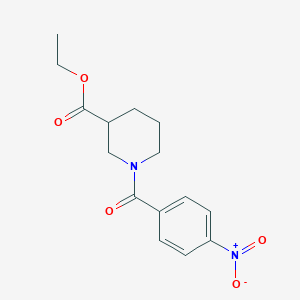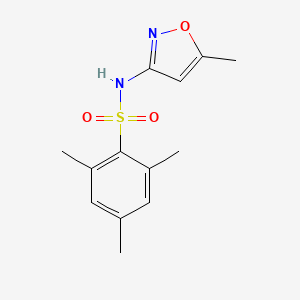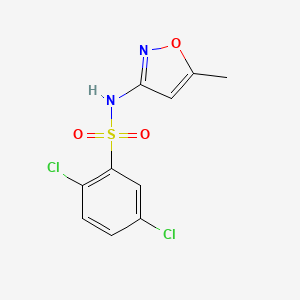
4-(4-Chlorophenyl)pyridin-3-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analgesic and Anticonvulsant Applications
Analgesic Activity : Research has shown that compounds containing 4-(4-Chlorophenyl)pyridin-3-amine exhibit significant analgesic activities. For instance, a study found that such compounds produced potent antinociceptive activity in mice, indicating potential as novel opioid analgesics with reduced side effects (Vekariya et al., 2020). Another study highlighted the analgesic effects of new derivatives of 3-hydroxy pyridine-4-one, suggesting the potency of these compounds in pain management (Hajhashemi et al., 2012).
Anticonvulsant Properties : Certain derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown promising results in animal models of epilepsy, indicating their potential in managing convulsive disorders (Kamiński et al., 2015).
Neuropharmacological Applications
Antipsychotic Properties : Some derivatives of this compound have been evaluated for their antipsychotic properties. For instance, FAUC 213, a highly selective antagonist at the dopamine D4 receptor subtype, has demonstrated atypical antipsychotic characteristics in behavioral and neurochemical models of schizophrenia (Boeckler et al., 2004).
Memory Formation and Recall : A specific inhibitor of the Src family of tyrosine kinases, which involves this compound, has shown a direct involvement in memory formation and recall. This indicates a potential role of these compounds in cognitive processes and neurological disorders (Bevilaqua et al., 2003).
Cardiovascular and Metabolic Applications
Cardiotonic Activity : Certain analogs of this compound have been evaluated for their cardiotonic activity, showing potential as inotropic drugs for congestive heart failure (CHF) with less proarrhythmic potential (Bekhit & Baraka, 2005).
PPARα Agonists : Novel cyclic amine-substituted benzoic acid derivatives, including this compound, have been synthesized and evaluated as potent and high subtype-selective PPARα agonists. These compounds showed potential in lowering triglycerides, indicating their utility in managing dyslipidemia and related metabolic disorders (Nomura et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWEEWSHRWYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)
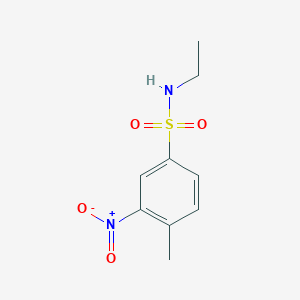
![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B3131106.png)
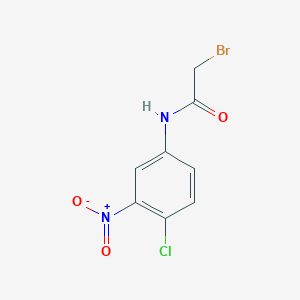
![N-[4-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3131118.png)
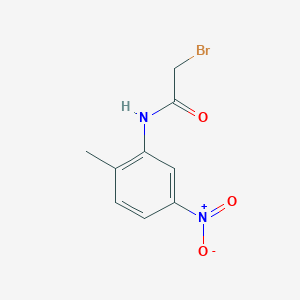
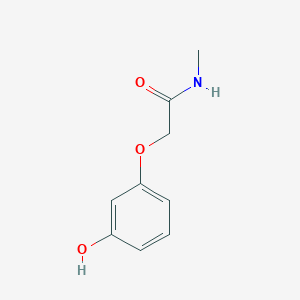
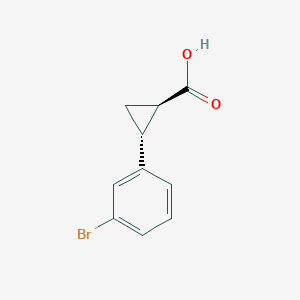
![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)
